Salacetamide

描述

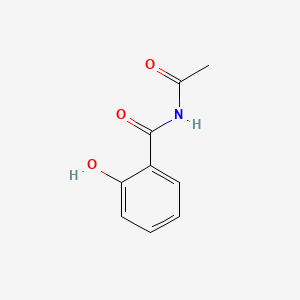

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-acetyl-2-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)10-9(13)7-4-2-3-5-8(7)12/h2-5,12H,1H3,(H,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWFDVDETGFGFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701023597 |

Source

|

| Record name | N-Acetylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-48-9 |

Source

|

| Record name | Salacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salacetamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylsalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G29CRR596 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Salacetamide: A Comprehensive Technical Guide on its Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salacetamide, with the IUPAC name N-acetyl-2-hydroxybenzamide, is a derivative of salicylic acid.[1][2] It belongs to the class of salicylamides and has been investigated for its analgesic, antipyretic, and anti-inflammatory properties.[3] This technical guide provides an in-depth overview of the core physicochemical properties, structure, and relevant biological activities of this compound, tailored for professionals in research and drug development.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.

| Property | Value | Source |

| Chemical Formula | C₉H₉NO₃ | [1][2] |

| Molecular Weight | 179.17 g/mol | |

| Melting Point | 148 °C | |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in water and organic solvents. | |

| pKa | Data not readily available | |

| IUPAC Name | N-acetyl-2-hydroxybenzamide | |

| SMILES | CC(=O)NC(=O)C1=CC=CC=C1O | |

| InChIKey | JZWFDVDETGFGFC-UHFFFAOYSA-N | |

| CAS Number | 487-48-9 |

Chemical Structure

The chemical structure of this compound features a benzene ring substituted with a hydroxyl group and an N-acetyl amide group in the ortho position. This structure is fundamental to its biological activity.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

Synthesis

A plausible synthetic route to this compound involves the N-acetylation of salicylamide.

Hypothetical Synthesis Workflow:

References

Unraveling the History and Synthesis of N-Acetylsalicylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylsalicylamide, also known as salacetamide, is a derivative of salicylamide and an isomer of the better-known O-Acetylsalicylamide. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of N-Acetylsalicylamide. It delves into the key synthetic methodologies, including the historically significant isomerization of its O-acetylated precursor, and presents detailed experimental protocols. Furthermore, this guide explores the pharmacological context of N-Acetylsalicylamide, discussing its presumed mechanism of action in relation to other salicylates and highlighting areas for future research. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate a deeper understanding of this intriguing molecule.

Introduction

The history of N-Acetylsalicylamide is intrinsically linked to the broader story of salicylates, a class of compounds that has been a cornerstone of pain and inflammation management for over a century. While aspirin (acetylsalicylic acid) has enjoyed widespread use and scientific scrutiny, many other salicylate derivatives, including N-Acetylsalicylamide, have a more nuanced and less documented history. This guide aims to illuminate the scientific journey of N-Acetylsalicylamide, from its earliest synthesis to our current understanding of its chemical and potential biological properties.

Discovery and Historical Context

The definitive first synthesis of N-Acetylsalicylamide is not prominently documented in readily accessible historical records. However, its existence as a stable isomer of O-Acetylsalicylamide has been a subject of chemical investigation. A pivotal study in the understanding of N-Acetylsalicylamide was published in 1967 by A.J. Gordon. This research detailed the thermal isomerization of O-Acetylsalicylamide to N-Acetylsalicylamide, establishing the greater thermodynamic stability of the N-acetylated form. This finding suggests that early syntheses involving the acetylation of salicylamide may have inadvertently produced mixtures containing N-Acetylsalicylamide.

The scientific landscape that gave rise to the study of N-Acetylsalicylamide was heavily influenced by the success of aspirin and the ongoing quest for new analgesic and anti-inflammatory agents with improved efficacy and safety profiles. Salicylamide itself was used as an analgesic and antipyretic, and its derivatization was a logical step for medicinal chemists seeking to modify its pharmacokinetic and pharmacodynamic properties.

Synthesis of N-Acetylsalicylamide

The primary route for the synthesis of N-Acetylsalicylamide involves a two-step process starting from salicylamide: the initial formation of O-Acetylsalicylamide followed by its isomerization.

Synthesis of O-Acetylsalicylamide

The O-acetylation of salicylamide can be achieved using standard acetylating agents.

Experimental Protocol:

-

Materials: Salicylamide, Acetyl chloride (or Acetic Anhydride), Pyridine (or other suitable base), and a suitable inert solvent (e.g., Dichloromethane, Chloroform).

-

Procedure:

-

Dissolve salicylamide in the chosen inert solvent.

-

Cool the solution in an ice bath.

-

Slowly add acetyl chloride (or acetic anhydride) to the cooled solution, followed by the dropwise addition of pyridine to neutralize the formed HCl.

-

Allow the reaction mixture to stir at room temperature for a specified period.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude O-Acetylsalicylamide.

-

Purify the crude product by recrystallization.

-

Isomerization of O-Acetylsalicylamide to N-Acetylsalicylamide

The conversion of the O-acetylated intermediate to the N-acetylated product is a key step.

Experimental Protocol (Based on the work of A.J. Gordon, 1967):

-

Materials: O-Acetylsalicylamide.

-

Procedure:

-

Place the purified O-Acetylsalicylamide in a suitable reaction vessel.

-

Heat the compound to its melting point. The isomerization occurs in the molten state.

-

Maintain the temperature for a duration sufficient to ensure complete conversion. The progress of the isomerization can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the O-acetyl signal and the appearance of the N-acetyl signal.

-

Cool the reaction mixture to room temperature.

-

The resulting solid is N-Acetylsalicylamide, which can be further purified by recrystallization if necessary.

-

Below is a diagram illustrating the synthetic workflow from Salicylamide to N-Acetylsalicylamide.

Physicochemical Properties

A summary of the key physicochemical properties of N-Acetylsalicylamide is provided in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Data to be populated from specific literature |

| Solubility | Data to be populated from specific literature |

| CAS Number | 487-48-9 |

Pharmacological Profile

The pharmacological properties of N-Acetylsalicylamide have not been as extensively studied as those of aspirin or salicylamide. However, based on its chemical structure as a salicylate derivative, it is hypothesized to possess analgesic and anti-inflammatory effects.

Presumed Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most non-steroidal anti-inflammatory drugs (NSAIDs), including salicylates, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. It is highly probable that N-Acetylsalicylamide exerts its effects through a similar mechanism. However, the specific inhibitory profile of N-Acetylsalicylamide against COX-1 and COX-2 isoforms requires dedicated enzymatic assays for confirmation.

The logical relationship for the presumed mechanism of action is depicted in the following diagram.

Future Research Directions

The study of N-Acetylsalicylamide presents several opportunities for further research:

-

Definitive Pharmacological Profiling: Comprehensive studies are needed to determine the analgesic, anti-inflammatory, and antipyretic efficacy of N-Acetylsalicylamide in validated animal models.

-

COX Inhibition Assays: In vitro enzymatic assays are required to quantify the inhibitory activity of N-Acetylsalicylamide against COX-1 and COX-2 and to determine its selectivity profile.

-

Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of N-Acetylsalicylamide is essential to understand its bioavailability and duration of action.

-

Toxicological Evaluation: A thorough assessment of the safety profile of N-Acetylsalicylamide, including its gastrointestinal and cardiovascular effects, is necessary before it can be considered for further development.

-

Historical Archival Research: A deeper dive into historical chemical literature, potentially predating the 1967 Gordon paper, may yet uncover the original synthesis of N-Acetylsalicylamide.

Conclusion

N-Acetylsalicylamide remains a relatively understudied member of the salicylate family. Its history is closely tied to the chemical understanding of isomeric stability, and its synthesis is achievable through a well-defined isomerization process. While its pharmacological profile is presumed to align with that of other salicylates, a significant amount of research is still required to fully characterize its therapeutic potential and safety. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the chemistry and pharmacology of this intriguing molecule.

Salacetamide: An In-Depth Technical Guide to its Mechanism of Action as a Non-Steroidal Anti-Inflammatory Drug (NSAID)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salacetamide, a derivative of salicylic acid, is classified as a non-steroidal anti-inflammatory drug (NSAID). While the overarching mechanism of NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, the specific actions of salicylamide and its derivatives like this compound appear to be more complex than direct enzyme inhibition alone. This technical guide synthesizes the current understanding of this compound's mechanism of action, drawing upon data from related salicylates. It details the established biochemical pathways, outlines relevant experimental protocols for assessing its activity, and provides visual representations of the key signaling cascades implicated in its anti-inflammatory effects.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key process in the inflammatory cascade is the synthesis of prostaglandins, lipid compounds that mediate pain, fever, and inflammation. The production of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[1]

Traditional NSAIDs exert their therapeutic effects by inhibiting both COX-1 and COX-2. However, the inhibition of COX-1 is also associated with undesirable side effects, such as gastrointestinal irritation.[2] this compound, as a member of the salicylate family, is understood to possess anti-inflammatory, analgesic, and antipyretic properties.[3][4] While direct inhibition of COX enzymes is a plausible mechanism, evidence suggests that salicylates may also exert their effects through alternative pathways.

Core Mechanism of Action: Beyond Direct COX Inhibition

While specific quantitative data on the direct inhibition of COX-1 and COX-2 by this compound (N-acetyl-2-hydroxybenzamide) is not extensively documented in publicly available literature, the broader class of salicylates, including salicylamide, has been studied more thoroughly. The prevailing evidence suggests that the anti-inflammatory effects of salicylates are not solely dependent on their ability to directly inhibit COX enzyme activity.[5]

Inhibition of Prostaglandin Synthesis

The primary mechanism attributed to NSAIDs is the inhibition of prostaglandin synthesis. Salicylamide has been shown to inhibit the production of prostaglandins, which are key mediators of inflammation, pain, and fever. This reduction in prostaglandin levels is the cornerstone of its therapeutic effects.

Suppression of COX-2 Gene Expression

A significant mechanism for salicylates is the suppression of COX-2 gene expression. Rather than directly blocking the enzyme's active site, salicylates can interfere with the signaling pathways that lead to the transcription and translation of the COX-2 enzyme. This upstream regulation prevents the production of the enzyme itself, thereby reducing the subsequent synthesis of pro-inflammatory prostaglandins at inflammatory sites.

Modulation of Key Inflammatory Signaling Pathways

Recent research has illuminated the role of salicylates in modulating several intracellular signaling pathways that are critical to the inflammatory response.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory states, NF-κB is activated, leading to the expression of pro-inflammatory genes. Salicylates have been demonstrated to inhibit the activation of NF-κB, thereby preventing the transcription of a wide array of inflammatory mediators. This inhibition is thought to occur through the prevention of the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.

-

p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress. Activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Some studies suggest that salicylates can activate the p38 MAPK pathway, which, paradoxically, can lead to an anti-inflammatory effect by inhibiting the activation of NF-κB.

-

AMPK Activation: AMP-activated protein kinase (AMPK) is a cellular energy sensor that plays a key role in metabolism. Recent studies have shown that salicylate can directly activate AMPK. Activated AMPK can exert anti-inflammatory effects through various downstream targets, including the inhibition of the mTOR pathway and the promotion of autophagy.

Quantitative Data and Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assays

The inhibitory activity of a compound against COX-1 and COX-2 is typically determined by measuring its effect on the production of prostaglandins from arachidonic acid in an in vitro setting. The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify potency.

Table 1: Representative IC50 Values for Common NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Aspirin | 5 | 210 | 0.02 |

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Celecoxib | 14.7 | 0.05 | 294 |

| This compound | Data not available | Data not available | Data not available |

| Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes. |

Detailed Experimental Protocols

This method offers high sensitivity and specificity for quantifying the production of prostaglandins.

Experimental Protocol:

-

Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.

-

Reaction Mixture Preparation: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing co-factors such as hematin and epinephrine is prepared.

-

Enzyme Incubation: A specific amount of COX-1 or COX-2 enzyme is added to the reaction buffer and incubated at room temperature.

-

Inhibitor Addition: The test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) is added to the enzyme solution at various concentrations and pre-incubated at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination and Extraction: After a defined incubation period, the reaction is stopped, and the prostaglandins are extracted using an organic solvent.

-

Quantification: The amount of a specific prostaglandin, typically Prostaglandin E2 (PGE2), is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

IC50 Determination: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

This high-throughput method is widely used for screening potential COX inhibitors.

Experimental Protocol:

-

Enzyme and Substrate Incubation: Arachidonic acid, cyclooxygenase (COX-1 or COX-2), and the test compound (this compound) at various concentrations are incubated together to allow for the generation of prostaglandins.

-

Prostaglandin Quantification: The amount of PGE2 produced in the reaction is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

-

IC50 Calculation: The IC50 value is calculated based on the concentration of the test compound required to inhibit PGE2 production by 50%.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Overview of this compound's multifaceted mechanism of action.

Caption: General workflow for determining COX inhibitory activity.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The mechanism of action of this compound as an NSAID is multifaceted and extends beyond the simple inhibition of COX enzymes. While it undoubtedly reduces prostaglandin synthesis, a significant component of its anti-inflammatory efficacy likely stems from its ability to suppress the expression of COX-2 and modulate key inflammatory signaling pathways, including NF-κB, p38 MAPK, and AMPK. This broader range of action may contribute to its therapeutic profile. Further research, particularly quantitative analysis of its direct COX inhibitory potency and detailed investigation into its effects on intracellular signaling, is warranted to fully elucidate its pharmacological properties and potential for future drug development.

References

- 1. Salicytamide: a New Anti-inflammatory Designed Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Salicylamide? [synapse.patsnap.com]

- 4. Salicylamide | COX | TargetMol [targetmol.com]

- 5. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Salicylamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Salicylamide and its derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities range from well-established anti-inflammatory and analgesic properties to potent anticancer, antimicrobial, and antiviral effects. This technical guide provides an in-depth overview of the biological activities of salicylamide derivatives, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity

Salicylamide derivatives have emerged as promising candidates for cancer therapy, primarily through their ability to modulate critical signaling pathways involved in tumor cell proliferation, survival, and metastasis.

Signaling Pathways Targeted by Salicylamide Derivatives

Several key signaling pathways are inhibited by salicylamide derivatives, leading to their anticancer effects.

-

STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. Certain salicylanilide derivatives have been shown to potently inhibit the activation and transcriptional function of STAT3.[1] For instance, N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide has been identified as a small molecule inhibitor of the STAT3 signaling pathway.[1]

STAT3 Signaling Inhibition -

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Salicylanilides, such as niclosamide, have been shown to inhibit this pathway, leading to decreased proliferation of cancer cells.

-

mTORC1 Signaling Pathway: The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Some salicylanilide derivatives have been found to suppress the PI3K/Akt/mTOR signaling pathway in cancer cells.

mTORC1 Signaling Inhibition -

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Salicylamide derivatives can inhibit NF-κB activation, leading to reduced expression of pro-inflammatory and pro-survival genes. [2]

NF-κB Signaling Inhibition

Quantitative Anticancer Activity

The anticancer efficacy of salicylamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Niclosamide Analogs | |||

| Compound 9a (JMX0293) | MDA-MB-231 (Triple-negative breast cancer) | 3.38 | [3] |

| Compound 32a | MDA-MB-231 | 1.53 | [3] |

| Compound 33a | MDA-MB-231 | 1.17 | |

| Compound 34a | MDA-MB-231 | 2.08 | |

| Compound 33b | MDA-MB-231 | 1.40 | |

| Compound 30b | MDA-MB-231 | 2.32 | |

| Compound 31a | MDA-MB-231 | 3.72 | |

| Compound 10b | MDA-MB-231 | 6.77 | |

| Compound 11b | MDA-MB-231 | 5.59 | |

| Compound 12b | MDA-MB-231 | 5.23 | |

| Salicylanilide Derivatives | |||

| Sal, SalBenz-1, SalPyr-7, etc. | U87 (Glioblastoma) | 0.7 - 1.2 | |

| 2-hydroxy-5-nonanoylbenzamide | MCF-7 (ER+ breast cancer) | 0.05 (74.01% viability reduction) |

Antimicrobial Activity

Salicylamide derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of these compounds.

| Derivative | Microbial Strain | MIC (µM) | Reference |

| Salicylanilide Derivatives | |||

| N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | M. marinum | 28.4 | |

| 3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide | M. kansasii | 13.0 | |

| 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide | Vancomycin-resistant Enterococcus faecalis (VRE) | 0.199 - 25 | |

| Cinnamanilide Derivatives | |||

| (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide | M. tuberculosis | 27.38 | |

| (2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide | M. tuberculosis | 27.38 | |

| (2E)-N-(3-Fluorophenyl)-3-phenylprop-2-enamide | B. sorokiniana | 16.58 | |

| (2E)-N-(3-methylphenyl)-3-phenylprop-2-enamide | B. sorokiniana | 33.71 |

Antiviral Activity

A growing body of evidence supports the broad-spectrum antiviral activity of salicylamide derivatives, including against clinically relevant viruses such as SARS-CoV-2, Zika virus, and hepatitis C virus.

Quantitative Antiviral Activity

The half-maximal effective concentration (EC50) is used to measure the in vitro antiviral potency of these compounds.

| Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| Niclosamide | SARS-CoV | Vero E6 | < 0.1 | |

| MERS-CoV | Vero B4 | < 10 (1000-fold reduction) | ||

| Zika Virus | - | 0.37 (IC50) | ||

| Hepatitis C Virus | - | 0.16 | ||

| Ebola Virus | - | 1.5 | ||

| Niclosamide Analogs | ||||

| Compound 10 | SARS-CoV-2 | - | 0.057 | |

| Compound 11 | SARS-CoV-2 | Vero E6 | 0.39 | |

| Compound 12 | SARS-CoV-2 | Vero E6 | 0.49 | |

| Compound 13 | SARS-CoV-2 | Vero | 0.74 | |

| Compound 21 | SARS-CoV-2 | - | 1.00 | |

| Nitazoxanide | MERS-CoV & SARS-CoV-2 | - | ~3 |

Anti-inflammatory Activity

The anti-inflammatory properties of salicylamide derivatives are well-documented and are primarily attributed to their ability to inhibit key inflammatory mediators and pathways.

Mechanisms of Anti-inflammatory Action

-

Inhibition of NF-κB: As mentioned in the anticancer section, the inhibition of the NF-κB pathway is a major mechanism for the anti-inflammatory effects of salicylamide derivatives.

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives exhibit inhibitory activity against COX enzymes, which are responsible for the production of pro-inflammatory prostaglandins.

Quantitative Anti-inflammatory Activity

The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory cytokine production or the activity of inflammatory enzymes.

| Derivative | Assay | IC50 (µM) | Reference |

| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NF-κB Luciferase Assay | 15 | |

| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | NF-κB Luciferase Assay | 17 | |

| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | NF-κB Luciferase Assay | 91 | |

| Compound 5j | COX-2 Inhibition | comparable to celecoxib | |

| Compound 5o | COX-2 Inhibition | comparable to celecoxib |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of Salicylamide Derivatives

A general method for the synthesis of salicylamide derivatives involves the reaction of a salicylic acid derivative with an appropriate amine.

Representative Protocol: Synthesis of Niclosamide

This protocol describes the synthesis of niclosamide from 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.

-

Reaction Setup: In a reaction vessel, dissolve 5-chlorosalicylic acid and 2-chloro-4-nitroaniline in chlorobenzene.

-

Addition of Coupling Agent: Heat the mixture to 135°C and slowly add a solution of phosphorus trichloride in chlorobenzene.

-

Reaction: Maintain the reaction at 135°C for 3 hours.

-

Workup: Cool the reaction mixture to room temperature.

-

Purification: Filter the resulting solid, wash it, and recrystallize from a suitable solvent like ethyl acetate or acetone to obtain pure niclosamide.

Western Blot for STAT3 Phosphorylation

This protocol details the detection of phosphorylated STAT3 (p-STAT3) as a measure of STAT3 activation.

-

Cell Lysis: Lyse treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB signaling pathway.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid under the control of an NF-κB responsive promoter and a Renilla luciferase plasmid for normalization.

-

Compound Treatment: Treat the transfected cells with the salicylamide derivatives for a specified period.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Serial Dilution: Prepare serial twofold dilutions of the salicylamide derivative in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the test organism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate).

-

Compound Incubation: Pre-incubate the COX-2 enzyme with the test compound or vehicle control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined time.

-

Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

LPS-Induced TNF-α Release Assay

This assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated immune cells (e.g., human monocytes or THP-1 cells).

-

Cell Culture: Culture human monocytes or THP-1 cells in appropriate media.

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of the salicylamide derivative for a specified time.

-

LPS Stimulation: Stimulate the cells with LPS to induce TNF-α production.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an ELISA kit.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release and determine the IC50 value.

Conclusion

Salicylamide derivatives constitute a promising and versatile class of bioactive molecules with significant potential for the development of novel therapeutics. Their ability to modulate multiple key signaling pathways underlies their potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This technical guide has provided a comprehensive overview of these biological activities, supported by quantitative data and detailed experimental protocols. Further research and development in this area, including lead optimization and in vivo efficacy studies, are warranted to fully exploit the therapeutic potential of this important class of compounds.

References

- 1. The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Salacetamide: An In-depth Technical Guide on Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salacetamide (N-acetyl-2-hydroxybenzamide) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. As a derivative of salicylic acid, its primary mechanism of action is anticipated to involve the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. However, emerging research into salicylates and related compounds suggests a broader range of potential therapeutic targets. This technical guide provides a comprehensive overview of the core and potential therapeutic targets of this compound, including detailed signaling pathways and experimental protocols for their investigation. While direct quantitative data for this compound is limited, this guide consolidates information on related compounds to inform future research and drug development efforts.

Core Therapeutic Target: Cyclooxygenase (COX) Inhibition

The primary and most well-understood therapeutic target of NSAIDs, including salicylates like this compound, is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

The Cyclooxygenase Pathway

The inhibition of COX enzymes by this compound is expected to block the synthesis of prostaglandins, thereby reducing inflammation and pain. The signaling pathway is initiated by inflammatory stimuli, leading to the release of arachidonic acid from the cell membrane. COX enzymes then catalyze the production of prostaglandin H2 (PGH2), a precursor to various pro-inflammatory prostaglandins such as PGE2.

Salacetamide: An In-Depth Technical Guide on In Vitro and In Vivo Effects

Notice to the Reader: Extensive research for publicly available scientific literature regarding the in vitro and in vivo effects of Salacetamide (also known as N-acetylsalicylamide or N-Acetyl-2-hydroxybenzamide) has revealed a significant scarcity of detailed experimental data. While the compound is known chemically and has been mentioned as an analgesic, anti-inflammatory, and antipyretic agent, there is a notable lack of in-depth studies characterizing its biological mechanisms, quantitative effects, and specific experimental protocols in the public domain.[1][2][3]

This guide, therefore, serves to summarize the available information on this compound and related salicylamide derivatives to provide a foundational understanding. However, it is crucial to note that the core requirements for a detailed technical whitepaper, including comprehensive quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways for this compound itself, cannot be fulfilled due to the limited available research.

Chemical and Physical Properties of this compound

This compound is a chemical compound belonging to the class of amides and is structurally a derivative of salicylic acid.[4][5]

| Property | Value | Reference |

| Chemical Formula | C₉H₉NO₃ | |

| Molecular Weight | 179.17 g/mol | |

| CAS Number | 487-48-9 | |

| Appearance | White to off-white crystalline solid | |

| Synonyms | N-Acetylsalicylamide, N-Acetyl-2-hydroxybenzamide, Acetsalicylamide, Arthrisin, Ethrisin, Labazyl, Nacemide, Rixamone |

Overview of Biological Activity

Insights from Related Salicylamide Derivatives

While direct research on this compound is sparse, studies on structurally related salicylamide derivatives provide some insights into the potential biological activities of this class of compounds. It is important to emphasize that these findings do not directly represent the effects of this compound itself but may offer potential avenues for future research.

Anticancer and Enzyme Inhibition Activities

Numerous studies have focused on the synthesis and biological evaluation of novel salicylamide derivatives as potential therapeutic agents. These derivatives have been investigated for their activity as:

-

Histone Deacetylase (HDAC) Inhibitors: Certain salicylamide analogues have been designed and synthesized as HDAC inhibitors, which are a target for cancer therapy. For instance, a study on a novel salicylamide derivative demonstrated selective inhibition against class I HDAC isoforms (HDAC1, 2, and 3).

-

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: Salicylamide analogues have also been explored as inhibitors of EGFR tyrosine kinase, another important target in cancer treatment. Some synthesized compounds in this class have shown inhibitory activity against EGFR in the micromolar range.

-

Antiviral Agents: Recent research has explored salicylamide derivatives as potent inhibitors of the Hepatitis B virus (HBV).

Antimicrobial Activity

Some new O-substituted salicylanilides, which are derivatives of salicylamide, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains.

Experimental Methodologies in Salicylamide Derivative Research

The following are examples of experimental protocols that have been used in the study of salicylamide derivatives. These are provided for illustrative purposes to demonstrate common methodologies in this field of research.

In Vitro Enzyme Inhibition Assay (General Example)

To evaluate the inhibitory activity of salicylamide derivatives against a specific enzyme (e.g., HDAC or EGFR kinase), a common method involves the following steps:

-

Enzyme and Substrate Preparation: A purified recombinant human enzyme and its corresponding substrate are prepared in an appropriate assay buffer.

-

Compound Preparation: The test compounds (salicylamide derivatives) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.

-

Assay Reaction: The enzyme, substrate, and test compound are incubated together in a microplate well for a defined period at a specific temperature.

-

Detection: The product of the enzymatic reaction is detected using a suitable method, such as fluorescence, absorbance, or luminescence, with a microplate reader.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (General Example)

To assess the antiproliferative effects of salicylamide derivatives on cancer cell lines, the MTT assay is frequently employed:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the untreated control. The GI50 value (the concentration of the compound that causes 50% growth inhibition) can then be determined.

Signaling Pathways and Experimental Workflows (Hypothetical)

Due to the lack of specific data for this compound, any visualization of signaling pathways or experimental workflows would be purely hypothetical and based on the activities of related but distinct salicylamide derivatives. For instance, if this compound were found to be an HDAC inhibitor, a hypothetical signaling pathway might depict its role in preventing the deacetylation of histones, leading to changes in gene expression that could induce apoptosis in cancer cells.

Hypothetical Workflow for Screening Salicylamide Derivatives

Caption: A generalized workflow for the discovery and evaluation of novel salicylamide derivatives.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Characteristics of Sulfacetamide

A Note on Terminology: This document provides a comprehensive overview of the physicochemical properties of Sulfacetamide. The initial request specified "Salacetamide," for which there is a scarcity of scientific literature. It is presumed that the intended subject of inquiry was the widely studied sulfonamide antibiotic, Sulfacetamide.

Introduction

Sulfacetamide is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class.[1][2] It is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid.[1][3][4] By blocking this pathway, sulfacetamide prevents the growth and proliferation of susceptible bacteria. This guide details the core physicochemical characteristics of Sulfacetamide, offering critical data and methodologies for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of Sulfacetamide are summarized in the tables below. This data is crucial for its formulation, delivery, and understanding its biological activity.

Table 1: Chemical Identifiers of Sulfacetamide

| Identifier | Value | Reference |

| IUPAC Name | N-[(4-aminophenyl)sulfonyl]acetamide | |

| CAS Number | 144-80-9 | |

| Chemical Formula | C₈H₁₀N₂O₃S | |

| Molecular Weight | 214.24 g/mol | |

| Synonyms | N-Acetylsulfanilamide, Sulphacetamide, Acetosulfamine |

Table 2: Physicochemical Properties of Sulfacetamide

| Property | Value | Reference |

| Melting Point | 182-184 °C | |

| pKa | 5.4 | |

| Physical Description | White or slightly yellow crystalline powder | |

| Solubility (Water) | Soluble (1:62.5 at 37°C) | |

| Solubility (Organic Solvents) | Soluble in alcohol |

The sodium salt of sulfacetamide is also commonly used in pharmaceutical formulations due to its higher aqueous solubility.

Table 3: Properties of Sulfacetamide Sodium

| Property | Value | Reference |

| CAS Number | 127-56-0 (anhydrous), 6209-17-2 (monohydrate) | |

| Molecular Formula | C₈H₉N₂NaO₃S (anhydrous) | |

| Molecular Weight | 236.23 g/mol (anhydrous), 254.24 g/mol (monohydrate) | |

| Solubility (Water) | Freely soluble | |

| Solubility (Ethanol) | ~1 mg/mL | |

| Solubility (DMSO) | ~15 mg/mL | |

| Solubility (Dimethyl Formamide) | ~20 mg/mL |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Sulfacetamide are outlined below. These are standard methodologies widely used in pharmaceutical sciences.

Determination of Melting Point

The melting point of Sulfacetamide can be determined using a standard melting point apparatus.

Methodology:

-

A small, dry sample of crystalline Sulfacetamide is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature range at which the sample is observed to melt is recorded as the melting point.

Determination of pKa (Acid Dissociation Constant)

The pKa of Sulfacetamide can be determined by potentiometric titration.

Methodology:

-

A standard solution of Sulfacetamide is prepared in water.

-

The solution is titrated with a standard solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Determination of Solubility

The solubility of Sulfacetamide in various solvents can be determined by the shake-flask method.

Methodology:

-

An excess amount of Sulfacetamide is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of Sulfacetamide in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfacetamide exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a crucial step in the bacterial synthesis of folic acid. As humans obtain folic acid from their diet, this pathway is absent in mammalian cells, providing selective toxicity against susceptible bacteria.

Caption: Mechanism of action of Sulfacetamide.

The diagram above illustrates how Sulfacetamide acts as a competitive inhibitor of dihydropteroate synthase, thereby blocking the bacterial folic acid synthesis pathway and inhibiting bacterial growth.

Conclusion

This technical guide provides a detailed summary of the key physicochemical characteristics of Sulfacetamide. The presented data on its chemical identity, physical properties, and mechanism of action, along with standardized experimental protocols, serves as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences. A thorough understanding of these properties is fundamental for the effective formulation, quality control, and therapeutic application of this important antibiotic.

References

A Comparative Analysis of Salacetamide and Salicylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical and pharmacological differences between salacetamide (N-acetylsalicylamide) and salicylamide. By presenting a comprehensive comparison of their physicochemical properties, synthesis, and mechanisms of action, this document aims to provide a valuable resource for researchers and professionals in the field of drug development.

Core Chemical Differences: A Structural Overview

This compound and salicylamide are closely related aromatic amides, both derivatives of salicylic acid. The primary chemical distinction lies in the substitution on the amide nitrogen. Salicylamide possesses an unsubstituted amide group (-CONH2), whereas this compound is the N-acetylated derivative (-CONHCOCH3). This seemingly minor structural modification significantly influences their physicochemical properties and, consequently, their pharmacological profiles.

Table 1: Comparative Physicochemical Properties

| Property | Salicylamide | This compound (N-acetylsalicylamide) |

| IUPAC Name | 2-Hydroxybenzamide | N-acetyl-2-hydroxybenzamide[1] |

| CAS Number | 65-45-2 | 487-48-9[1] |

| Molecular Formula | C₇H₇NO₂ | C₉H₉NO₃[1] |

| Molecular Weight | 137.14 g/mol [2] | 179.17 g/mol [1] |

| Melting Point | 140-144 °C | 148 °C |

| pKa | 8.13 - 8.2 | 7.81 (Predicted) |

| Water Solubility | <0.1 g/100 mL at 20 °C | Soluble |

| Appearance | Odorless white or slightly pink crystals | White to off-white solid |

Synthesis of this compound and Salicylamide

The synthesis of both compounds typically starts from salicylic acid or its derivatives. The following diagrams illustrate common synthetic routes.

Caption: A common synthetic pathway for Salicylamide.

Caption: Synthesis of this compound from Salicylamide.

Pharmacological Profile: Mechanism of Action

Salicylamide is recognized as a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic, antipyretic, and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition curtails the production of prostaglandins, which are key mediators of pain, fever, and inflammation. While not definitively established through direct comparative studies, the structural similarity of this compound to salicylamide and other NSAIDs like aspirin strongly suggests a similar mechanism of action involving COX inhibition.

Signaling Pathway: Cyclooxygenase Inhibition

The diagram below illustrates the established signaling pathway for salicylamide and the putative pathway for this compound.

Caption: Inhibition of the Cyclooxygenase Pathway.

Experimental Protocols for Comparative Efficacy

To rigorously compare the analgesic and anti-inflammatory properties of this compound and salicylamide, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key assays.

In Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition

This assay determines the potency of each compound in inhibiting the two main isoforms of the COX enzyme.

Methodology:

-

Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Inhibitor Preparation: Stock solutions of this compound and salicylamide are prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Procedure:

-

In a 96-well plate, the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme are added to each well.

-

The test compounds (this compound or salicylamide) or a vehicle control are added to the wells and pre-incubated to allow for enzyme-inhibitor binding.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The peroxidase activity of COX, which is proportional to prostaglandin synthesis, is measured by monitoring the oxidation of a chromogenic substrate using a plate reader.

-

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a dose-response curve.

In Vitro Assay: Prostaglandin E2 (PGE2) Immunoassay

This assay quantifies the reduction in prostaglandin E2, a key inflammatory mediator, in a cell-based system.

Methodology:

-

Cell Culture: A suitable cell line that expresses COX enzymes (e.g., macrophages, endothelial cells) is cultured.

-

Cell Stimulation: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of this compound, salicylamide, or a vehicle control.

-

Sample Collection: After a defined incubation period, the cell culture supernatant is collected.

-

ELISA Procedure:

-

A competitive enzyme-linked immunosorbent assay (ELISA) is performed on the supernatant samples.

-

The amount of PGE2 in the sample competes with a fixed amount of labeled PGE2 for binding to a limited number of antibodies coated on the microplate.

-

The amount of bound labeled PGE2 is inversely proportional to the concentration of PGE2 in the sample.

-

-

Data Analysis: A standard curve is generated using known concentrations of PGE2. The concentration of PGE2 in the cell culture supernatants is then determined from the standard curve, allowing for the assessment of the inhibitory effect of the test compounds.

In Vivo Assay: Hot Plate Test for Analgesia

This is a classic behavioral test to assess the central analgesic effects of a compound.

Methodology:

-

Animal Model: Mice or rats are used for this study.

-

Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

-

Procedure:

-

Animals are habituated to the testing room and apparatus.

-

A baseline latency to a pain response (e.g., licking a paw, jumping) is recorded for each animal when placed on the hot plate. A cut-off time is set to prevent tissue damage.

-

Animals are then administered this compound, salicylamide, a positive control (e.g., morphine), or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

At predetermined time points after drug administration, the latency to the pain response is measured again.

-

-

Data Analysis: The increase in latency time (analgesic effect) is calculated for each animal. The data are then analyzed to compare the efficacy and duration of action of this compound and salicylamide.

Caption: Workflow for the Hot Plate Analgesia Test.

In Vivo Assay: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This model is widely used to evaluate the anti-inflammatory effects of compounds.

Methodology:

-

Animal Model: Rats are typically used for this assay.

-

Procedure:

-

The initial volume of the rat's hind paw is measured using a plethysmometer.

-

Animals are administered this compound, salicylamide, a positive control (e.g., indomethacin), or a vehicle control.

-

After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw to induce inflammation and edema.

-

The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle control group. This allows for a quantitative comparison of the anti-inflammatory activity of this compound and salicylamide.

Conclusion

While this compound and salicylamide share a common structural heritage, the addition of an acetyl group to the amide nitrogen in this compound is predicted to alter its physicochemical properties, potentially impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacological activity. Although direct comparative data are lacking in the current literature, the established mechanism of action for salicylamide via COX inhibition provides a strong basis for the putative mechanism of this compound.

The experimental protocols outlined in this guide provide a robust framework for a head-to-head comparison of these two compounds. Such studies are essential to fully elucidate the chemical and pharmacological differences and to determine the potential therapeutic advantages, if any, of this compound over its parent compound, salicylamide. This detailed analysis will be invaluable for researchers and drug development professionals seeking to understand and potentially exploit the therapeutic potential of these salicylates.

References

Predicted Biological Pathways for Salacetamide: A Technical Guide

Disclaimer: Direct experimental data on the biological pathways of Salacetamide (N-acetylsalicylamide) is limited in publicly available scientific literature. The following guide presents predicted pathways based on the known pharmacological and metabolic profiles of its parent compound, Salicylamide, and the general biochemical effects of N-acetylation.

Introduction

This compound, or N-acetylsalicylamide, is a derivative of Salicylamide, a non-prescription drug with analgesic, antipyretic, and anti-inflammatory properties.[1] The addition of an acetyl group to the amide nitrogen is expected to modulate the pharmacokinetic and pharmacodynamic properties of the parent compound. This guide outlines the predicted biological pathways through which this compound may exert its therapeutic effects and undergo metabolic transformation.

Predicted Anti-Inflammatory and Analgesic Pathways

The primary mechanism of action for Salicylamide and other non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] It is highly probable that this compound follows a similar pathway.

Cyclooxygenase (COX) Inhibition Pathway

Inflammatory stimuli, such as tissue injury or infection, trigger the release of arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX enzymes, this compound is predicted to reduce the production of prostaglandins, thereby alleviating these symptoms.

Predicted Metabolic Pathways

The metabolism of this compound is expected to proceed through Phase I and Phase II biotransformation reactions, similar to its parent compound, Salicylamide. The liver is the primary site for these metabolic processes.

Phase I Metabolism (Hydrolysis)

It is plausible that this compound undergoes hydrolysis as a primary Phase I metabolic step, where the N-acetyl group is cleaved to yield Salicylamide and acetic acid. This reaction would be catalyzed by amidase enzymes.

Phase II Metabolism (Conjugation)

Following hydrolysis to Salicylamide, or potentially acting on the intact this compound molecule, Phase II conjugation reactions are predicted to occur. These reactions increase the water solubility of the compound, facilitating its excretion. The primary conjugation pathways for Salicylamide are glucuronidation and sulfation.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) are expected to catalyze the transfer of glucuronic acid to the hydroxyl group of the salicyl moiety.

-

Sulfation: Sulfotransferases (SULTs) would likely mediate the transfer of a sulfonate group to the phenolic hydroxyl group.

Quantitative Data

As there is no direct quantitative data available for this compound, the following table summarizes the reported biological activity for its parent compound, Salicylamide, for comparative and predictive purposes.

| Compound | Target | Activity | Species | Assay | Reference |

| Salicylamide | COX-1 / COX-2 | Inhibitor | - | Enzyme Assay | |

| Salicytamide* | - | ED50 = 4.95 mg/kg | Mouse | Writhing Test (Analgesia) |

Note: Salicytamide is a molecular association of paracetamol and salicylic acid, and while structurally related, it is a different compound from this compound. This data is included to provide context on the analgesic potency of similar salicyl-derivatives.

Experimental Protocols

To validate the predicted biological activity of this compound, a cyclooxygenase (COX) inhibition assay would be a key experiment.

Protocol: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

1. Objective: To determine the inhibitory potency (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

2. Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Known COX inhibitors (e.g., aspirin, celecoxib) as positive controls

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

Assay buffer (e.g., Tris-HCl)

-

Prostaglandin E2 (PGE2) EIA Kit

3. Procedure:

-

Prepare serial dilutions of this compound and control compounds in DMSO.

-

In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound or control at various concentrations.

-

Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).

-

Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

4. Expected Outcome: This assay will provide quantitative data on the inhibitory effect of this compound on COX-1 and COX-2, allowing for a direct assessment of its predicted anti-inflammatory and analgesic potential and its selectivity for the two COX isoforms.

Conclusion

Based on its structural similarity to Salicylamide, this compound is predicted to function as an anti-inflammatory and analgesic agent primarily through the inhibition of COX-1 and COX-2 enzymes. Its metabolism is likely to involve hydrolysis to Salicylamide, followed by glucuronidation and sulfation to facilitate excretion. The hypotheses presented in this guide require experimental validation, for which a standard in vitro COX inhibition assay protocol has been provided. Further research is necessary to fully elucidate the biological pathways and therapeutic potential of this compound.

References

- 1. Salicylamide: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]

- 2. Nonsteroidal antiinflammatory drugs inhibit cyclooxygenase-2 enzyme activity but not mRNA expression in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Salacetamide from Salicylamide

Abstract

This document provides detailed experimental protocols for the synthesis of acetylated derivatives of salicylamide, focusing on the Friedel-Crafts acylation to produce 5-acetylsalicylamide. Salicylamide and its derivatives are important intermediates in the pharmaceutical industry, known for their analgesic and anti-inflammatory properties.[1] This application note outlines two primary methods for the synthesis of 5-acetylsalicylamide: a traditional approach using a molten salt catalyst system and a modern approach employing an ionic liquid as both catalyst and solvent.[2][3][4] Detailed procedures, reaction parameters, and data on product yield and purity are presented. Additionally, standard methods for product purification and characterization using spectroscopic techniques are described.

Introduction

Salicylamide, the amide of salicylic acid, is a well-established compound in medicinal chemistry. The acetylation of salicylamide can lead to various isomers, with the specific product being dependent on the reaction conditions and reagents. The most common and industrially significant acylation is the Friedel-Crafts reaction, which introduces an acetyl group onto the benzene ring, typically at the 5-position, to yield 5-acetylsalicylamide.[4] This derivative serves as a key intermediate in the synthesis of various pharmaceuticals.

Alternative synthesis strategies can yield other isomers. For instance, acetylation with acetic anhydride can lead to O-acetylsalicylamide (acetylation of the phenolic hydroxyl group) or N-acetylsalicylamide (acetylation of the amide nitrogen). This protocol will focus on the synthesis of 5-acetylsalicylamide, for which robust experimental data is available.

Two distinct protocols are presented:

-

Protocol A: A solvent-free method using an affordable NaCl-AlCl₃ molten salt system as the catalyst.

-

Protocol B: A "green chemistry" approach using a Lewis acidic ionic liquid as both the catalyst and the solvent, which allows for milder reaction conditions.

General Experimental Workflow

The synthesis of 5-acetylsalicylamide from salicylamide via Friedel-Crafts acylation follows a consistent workflow, encompassing reaction setup, execution, product isolation, and purification. The specific parameters for each step vary between Protocol A and Protocol B.

Caption: General workflow for the synthesis of 5-acetylsalicylamide.

Experimental Protocols

Protocol A: Synthesis using NaCl-AlCl₃ Molten Salt

This method utilizes a low-melting-point molten salt mixture of sodium chloride and anhydrous aluminum chloride as both the catalyst and reaction medium, eliminating the need for organic solvents.

3.1. Materials and Equipment

-

Salicylamide (SA)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Sodium Chloride (NaCl)

-

Acylating reagent (e.g., Acetyl Chloride)

-

Dilute Hydrochloric Acid (HCl) solution

-

Deionized Water

-

Round-bottom flask equipped with a magnetic stirrer and heating mantle

-

Dropping funnel

-

Condenser

-

Buchner funnel and filter paper

3.2. Procedure

-

Catalyst Preparation: In a dry round-bottom flask, combine anhydrous AlCl₃ and NaCl. Heat the mixture under stirring until a clear, molten salt is formed.

-

Reactant Addition: Add salicylamide to the molten salt mixture. Continue stirring at a temperature of 120-160°C until the salicylamide is completely dissolved. The preferred temperature is 140°C.

-

Acylation: Slowly add the acylating reagent dropwise to the reaction mixture over 10-15 minutes while maintaining the temperature and stirring.

-

Reaction Completion: After the addition is complete, allow the reaction to proceed at the set temperature for 0.5 to 2 hours.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add a dilute acid solution (e.g., HCl) to the solidified mass with vigorous stirring to quench the reaction. Continue stirring until no new solid precipitates.

-

Isolation: Filter the resulting suspension using a Buchner funnel. Wash the collected solid filter cake with deionized water to remove any remaining salts and impurities.

-

Drying: Dry the crude 5-acetylsalicylamide product in a vacuum oven.

3.3. Reaction Parameters

| Parameter | Value Range | Optimal Value | Reference |

| Molar Ratio (AlCl₃ : SA) | 1.0 - 3.0 : 1 | 1.8 : 1 | |

| Molar Ratio (Acylating Agent : SA) | 0.8 - 1.5 : 1 | 1.2 : 1 | |

| Reaction Temperature | 120 - 160 °C | 140 °C | |

| Reaction Time | 0.5 - 2 hours | 0.5 hours |

Protocol B: Synthesis using Ionic Liquid Catalyst

This protocol employs a Lewis acidic ionic liquid, such as triethylammonium chloroaluminate, which acts as both the catalyst and the solvent. This method often allows for lower reaction temperatures and can offer environmental benefits.

3.1. Materials and Equipment

-

Salicylamide (SA)

-

Ionic Liquid (IL), e.g., triethylammonium chloroaluminate

-

Acetyl Chloride

-

Deionized Water

-

Standard laboratory glassware for synthesis and work-up

3.2. Procedure

-

Reaction Setup: In a round-bottom flask, combine salicylamide and the ionic liquid.

-

Acylation: Add acetyl chloride to the mixture.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 120 minutes).

-

Work-up and Isolation: The exact work-up procedure may vary depending on the ionic liquid used. Typically, it involves extraction and precipitation to isolate the product. The ionic liquid can often be recycled.

3.3. Reaction Parameters

| Parameter | Value Range | Optimal Value | Reference |

| Molar Ratio (IL : SA) | - | 2 : 1 | |

| Molar Ratio (Acetyl Chloride : SA) | - | 4 : 1 | |

| Reaction Temperature | - | 40 °C | |

| Reaction Time | - | 120 min | |

| Conversion of Salicylamide | - | 99.1% | |

| Yield of 5-acetylsalicylamide | - | 73.1% |

Note: Other ionic liquids like 1-butyl-3-methylimidazolium chloroaluminate have also been used, yielding results up to 89.2%.

Product Purification and Characterization

Purification

The crude 5-acetylsalicylamide obtained from either protocol can be purified by recrystallization to remove unreacted starting materials and byproducts.

-

Dissolve the crude product in a suitable hot solvent (e.g., ethanol or an ethanol-water mixture).

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration and dry them under vacuum.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.